Ac-Val-Tyr-Leu-Lys-Ala-SBzl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

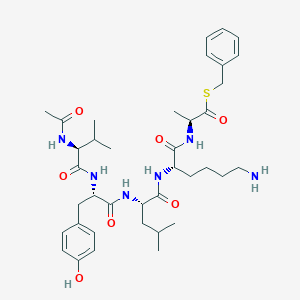

S-benzyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]propanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H56N6O7S/c1-23(2)20-31(43-36(49)32(21-27-15-17-29(46)18-16-27)44-37(50)33(24(3)4)41-26(6)45)35(48)42-30(14-10-11-19-39)34(47)40-25(5)38(51)52-22-28-12-8-7-9-13-28/h7-9,12-13,15-18,23-25,30-33,46H,10-11,14,19-22,39H2,1-6H3,(H,40,47)(H,41,45)(H,42,48)(H,43,49)(H,44,50)/t25-,30-,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWVTOCPBXNJLB-FBUQYSLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)SCC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)SCC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H56N6O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

741.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Defining Ac Val Tyr Leu Lys Ala Sbzl Within the Realm of Synthetic Peptides

Ac-Val-Tyr-Leu-Lys-Ala-SBzl is a custom-synthesized peptide with a defined amino acid sequence and specific chemical modifications at its termini. chemimpex.com It is classified as a peptide thioester, a class of molecules that are pivotal in modern biochemical research. The structure of this compound consists of a hexapeptide chain with the amino acid sequence Valine-Tyrosine-Leucine-Lysine-Alanine. The N-terminus is protected by an acetyl group (Ac), and the C-terminus is modified to a thiobenzyl ester (SBzl).

The presence of the thiobenzyl ester at the C-terminus is a key feature, rendering the peptide susceptible to cleavage by certain enzymes and making it a useful tool in native chemical ligation, a powerful technique for synthesizing larger proteins. chemistryviews.org The specific sequence of amino acids (Val-Tyr-Leu-Lys-Ala) can be designed to be a recognition site for particular proteases or other enzymes.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₈H₅₆N₆O₇S |

| Molecular Weight | 740.95 g/mol |

| CAS Number | 320349-22-2 |

| Structure | Acetyl-Valine-Tyrosine-Leucine-Lysine-Alanine-Thiobenzyl ester |

Historical Context and Evolution of Peptide Thioesters As Biochemical Probes

The utility of peptide thioesters in biochemical research has a rich history. The concept of using thioesters in peptide chemistry dates back to the mid-20th century, with early work demonstrating the S-to-N acyl shift, a fundamental reaction in native chemical ligation. wikipedia.org Theodor Wieland and his colleagues reported in 1953 that the reaction of a valine-thioester with the amino acid cysteine in an aqueous buffer resulted in the formation of the dipeptide valine-cysteine. wikipedia.org

Initially, the focus of thioester chemistry was on the "active ester" method for synthesizing protected peptides in organic solvents. wikipedia.org However, the major breakthrough for their use as biochemical probes came with the development of "chemical ligation" in 1992 by Stephen Kent and Martina Schnölzer. wikipedia.org This was followed by the seminal report on "Native Chemical Ligation" (NCL) in 1994 by Philip Dawson, Tom Muir, and Stephen Kent. chemistryviews.orgwikipedia.org NCL allows for the joining of two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine, to form a native peptide bond. chemistryviews.orgwikipedia.org

This development revolutionized the field of protein synthesis, enabling the creation of large, complex proteins that were previously inaccessible by traditional chemical synthesis or recombinant DNA technology alone. The ability to incorporate non-canonical amino acids, isotopic labels, and other modifications at specific sites became feasible, opening up new avenues for studying protein structure and function. mdpi.comresearchgate.net The synthesis of peptide thioesters themselves has also evolved, with methods developed for both Boc and Fmoc solid-phase peptide synthesis strategies. nih.gov

Significance of Ac Val Tyr Leu Lys Ala Sbzl As a Versatile Tool for Enzymatic and Interaction Studies

The specific peptide sequence and thioester modification of Ac-Val-Tyr-Leu-Lys-Ala-SBzl make it a highly significant tool for various biochemical applications. A key use of this compound is as a substrate in the development of high-throughput colorimetric assays for screening enzyme inhibitors. biosyn.com For instance, it has been utilized in assays for the protease from Kaposi's Sarcoma-Associated Herpes Virus (KSHV). biosyn.com The cleavage of the thioester bond by the enzyme can be monitored by a colorimetric reagent that reacts with the released thiol group, providing a direct measure of enzyme activity.

Beyond its role as a simple substrate, the thioester functionality allows for its use in native chemical ligation to construct larger, more complex peptides and proteins. This is particularly valuable for studying protein-protein interactions, where one of the binding partners can be synthesized with specific modifications to probe the interaction interface. The acetylated N-terminus provides stability against degradation by aminopeptidases, ensuring the integrity of the peptide during experiments.

The amino acid sequence itself, Val-Tyr-Leu-Lys-Ala, can be a recognition motif for various enzymes. The presence of both hydrophobic (Val, Leu, Ala) and charged (Lys) residues, along with an aromatic residue (Tyr), provides a diverse set of potential interaction points for an enzyme's active site. unc.edu This makes it a versatile probe for characterizing the substrate specificity of newly discovered or poorly characterized proteases.

Scope and Current Research Landscape of Ac Val Tyr Leu Lys Ala Sbzl in Academic Inquiry

Solid-Phase Peptide Synthesis (SPPS) Methodologies for this compound

Solid-phase peptide synthesis (SPPS) stands as the cornerstone for the efficient and controlled assembly of peptide chains like this compound. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, facilitating the removal of excess reagents and byproducts through simple filtration and washing steps. lifetein.com

Advanced Protecting Group Strategies (e.g., Fmoc/tBu, Boc/Bzl) and their Application to this compound Synthesis

The success of SPPS hinges on the use of temporary protecting groups for the α-amino group of the incoming amino acid and permanent protecting groups for the reactive side chains of the amino acid residues. lifetein.compeptide.com Two primary orthogonal protection strategies dominate the field: the Fmoc/tBu and the Boc/Bzl approaches. biosynth.comiris-biotech.de

The Fmoc/tBu strategy is the most widely used method in modern SPPS. lifetein.com It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and acid-labile tert-butyl (tBu)-based groups for the permanent protection of amino acid side chains. The Fmoc group is typically removed by treatment with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). lifetein.comiris-biotech.de The key advantage of this strategy is the mild conditions required for Fmoc deprotection, which are compatible with a wide range of acid-sensitive side-chain protecting groups and linkers. lifetein.combiosynth.com This makes it particularly suitable for the synthesis of complex peptides, including those with post-translational modifications. nih.gov

Conversely, the Boc/Bzl strategy utilizes the acid-labile tert-butoxycarbonyl (Boc) group for α-amino protection and benzyl (B1604629) (Bzl)-based groups for side-chain protection. peptide.comiris-biotech.de The Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), while the more stable benzyl-based protecting groups require a very strong acid, like hydrofluoric acid (HF), for their final removal during cleavage from the resin. iris-biotech.de While historically significant, the harsh conditions required for final deprotection in the Boc/Bzl strategy can lead to side reactions and limit its compatibility with sensitive peptides. However, it remains a valuable approach for certain applications, particularly for the synthesis of peptide thioesters where the base-labile conditions of the Fmoc strategy can be problematic. biosynth.comiris-biotech.de

For the synthesis of this compound, the choice of protecting group strategy would depend on the specific resin and linker system employed for the introduction of the C-terminal thioester. While Fmoc/tBu is generally preferred for its milder conditions, specialized techniques have been developed to make it compatible with thioester synthesis. acs.orgacs.org

Table 1: Comparison of Fmoc/tBu and Boc/Bzl Protecting Group Strategies

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| α-Amino Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butoxycarbonyl) |

| Deprotection Condition (α-Amino) | Base (e.g., 20% piperidine in DMF) | Acid (e.g., trifluoroacetic acid) |

| Side-Chain Protecting Groups | Acid-labile (e.g., tBu, Trt, Pbf) | Acid-labile (e.g., Bzl, Tos) |

| Final Cleavage/Deprotection | Strong acid (e.g., TFA) | Very strong acid (e.g., HF) |

| Advantages | Mild deprotection conditions, wide compatibility. lifetein.combiosynth.com | Robust, well-established. |

| Disadvantages | Potential for side reactions with base-sensitive linkages. | Harsh final cleavage conditions. iris-biotech.de |

| Suitability for Thioesters | Requires specialized linkers or techniques. acs.orgacs.org | More directly compatible. biosynth.comiris-biotech.de |

Optimization of Resin Attachment and Cleavage Protocols for C-Terminal Thioesters of this compound (e.g., mercaptomethylphenyl silica (B1680970) gel)

The synthesis of C-terminal peptide thioesters like this compound on solid support requires specialized resins and cleavage protocols. A notable development in this area is the use of "volatilizable" supports such as mercaptomethylphenyl-functionalized silica gel. nih.govnih.gov This innovative approach allows for the direct synthesis of peptide α-thioesters. nih.gov

The synthesis on this type of support typically involves coupling the first Boc-protected amino acid to the mercaptomethylphenyl silica gel. nih.govnih.gov Subsequent peptide chain elongation is carried out using standard SPPS protocols. A key advantage of this method is the cleavage step. Treatment with anhydrous hydrofluoric acid (HF) not only cleaves the peptide from the support but also decomposes the silica gel into volatile components like tetrafluorosilane. nih.gov This leaves the desired peptide thioester as the primary non-volatile product in the reaction vessel, simplifying the workup procedure by eliminating the need for filtration to remove the resin. nih.gov This method has been shown to produce peptide thioesters in high yields and purities. nih.govnih.gov

Other strategies for on-resin synthesis of peptide thioesters include the use of "safety-catch" linkers. acs.orgacs.org These linkers are stable to the conditions of Fmoc-based SPPS but can be activated in a separate step to allow for nucleophilic cleavage by a thiol, yielding the peptide thioester. acs.org For instance, a sulfonamide-based safety-catch linker can be activated by alkylation, followed by thiolysis to release the peptide thioester. acs.orgacs.org The use of lithium bromide (LiBr) in THF during the cleavage step has been shown to significantly improve the yield of peptide thioesters, particularly for sequences prone to aggregation on the resin. acs.org

Coupling Reagent Systems and Protocols for Efficient Peptide Chain Elongation of this compound

The formation of the amide bond between the incoming amino acid and the growing peptide chain is a critical step in SPPS. This is facilitated by coupling reagents that activate the carboxylic acid group of the N-protected amino acid. A variety of coupling reagents are available, each with its own mechanism and level of reactivity.

Commonly used coupling reagents can be broadly categorized into carbodiimides and phosphonium (B103445)/aminium salts. peptide.comsigmaaldrich.com

Carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are classic coupling reagents. bachem.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with the free amine of the peptide chain. To suppress side reactions and reduce racemization, carbodiimides are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative, HOAt. sigmaaldrich.combachem.com

Phosphonium and aminium (uronium) salt-based reagents are generally more efficient and lead to faster coupling reactions with fewer side reactions. sigmaaldrich.com Examples include benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP). peptide.comsigmaaldrich.combachem.com These reagents generate active esters in situ, which then acylate the amine. sigmaaldrich.com Reagents based on HOAt, such as HATU and PyAOP, are particularly effective due to the catalytic effect of the pyridine (B92270) nitrogen in HOAt. sigmaaldrich.com

For the synthesis of this compound, a standard protocol would involve using a phosphonium or aminium salt reagent like PyBOP or HBTU in the presence of a tertiary base such as diisopropylethylamine (DIEA) in DMF. nih.govnih.govysu.am The choice of reagent can be critical for coupling sterically hindered amino acids, and more reactive reagents like HATU or PyAOP may be employed in such cases. sigmaaldrich.com

Table 2: Common Coupling Reagents in Peptide Synthesis

| Reagent Class | Examples | Additive (if applicable) | Key Features |

| Carbodiimides | DCC, DIC bachem.com | HOBt, HOAt sigmaaldrich.combachem.com | Cost-effective, but can lead to side products. |

| Phosphonium Salts | PyBOP, PyAOP peptide.combachem.com | N/A | High efficiency, less racemization. bachem.com |

| Aminium (Uronium) Salts | HBTU, TBTU, HATU peptide.comsigmaaldrich.com | N/A | Very efficient, fast reaction rates. sigmaaldrich.com |

Strategies for Minimizing Side Product Formation During this compound Synthesis

Several side reactions can occur during SPPS, leading to impurities in the final product. Minimizing these is crucial for obtaining a high-purity peptide like this compound.

One common side reaction is racemization , particularly of the activated amino acid during the coupling step. This can be minimized by using coupling reagents that form active esters with low racemization potential, such as those based on HOBt or HOAt. sigmaaldrich.combachem.com The choice of base is also important, with weaker bases like N-methylmorpholine (NMM) being preferred over stronger bases like DIEA in cases where racemization is a concern. bachem.com

Incomplete coupling or deprotection can lead to the formation of deletion sequences (peptides missing one or more amino acids). To avoid this, a molar excess of the activated amino acid and coupling reagent is typically used. Monitoring the completion of each coupling and deprotection step, for example, using the Kaiser test for free amines, is also a common practice. lifetein.com A "capping" step, often using acetic anhydride, can be performed after coupling to block any unreacted amino groups and prevent them from reacting in subsequent cycles. iris-biotech.de

Side-chain reactions can also occur. For example, the side chain of aspartic acid can form a cyclic aspartimide intermediate, which can then rearrange to form a β-peptide bond. frontiersin.orgresearchgate.net This can be suppressed by using specific protecting groups or by optimizing the cleavage conditions. frontiersin.org For peptides containing arginine, the use of protecting groups like Pbf on the guanidino group can lead to sulfonation of tryptophan residues during TFA cleavage; using Boc protection for the tryptophan indole (B1671886) can mitigate this. sigmaaldrich.com

Solution-Phase Peptide Synthesis Approaches for this compound and Related Compounds

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (LPPS) remains a valuable alternative, particularly for the large-scale production of peptides and for the synthesis of complex fragments that may be difficult to assemble on a solid support. bachem.compolypeptide.com

In LPPS, the peptide is synthesized sequentially in a homogenous solution. This requires the purification of the intermediate peptide after each coupling step, which can be time-consuming. bachem.com However, this also allows for the characterization of intermediates, ensuring the quality of the peptide at each stage. polypeptide.com

A common strategy in LPPS is fragment condensation , where smaller, protected peptide fragments are synthesized and purified separately and then coupled together to form the final, larger peptide. bachem.compolypeptide.com This can be more efficient than the stepwise addition of single amino acids for long sequences. The choice of protecting groups in LPPS is crucial to ensure that only the desired amino and carboxyl groups react during each coupling step. bachem.com Orthogonal protecting group schemes, such as Z/tBu or Boc/Bzl, are often employed. bachem.com

For the synthesis of a C-terminal thioester like this compound, a partially protected peptide could be assembled in solution, followed by the thioesterification of the C-terminal carboxylic acid using a thiol and a coupling reagent like DCC or EDC. organic-chemistry.orgosti.gov

Chemical Ligation Techniques Exploiting the C-Terminal Thioester of this compound

The C-terminal thioester of this compound is a key functional group that enables its use in native chemical ligation (NCL) . acs.org NCL is a powerful technique for the total chemical synthesis of proteins by joining two unprotected peptide fragments. google.com

The reaction involves the chemoselective ligation of a peptide with a C-terminal thioester to another peptide that has an N-terminal cysteine residue. google.comthieme-connect.de The mechanism proceeds in two steps:

A reversible transthioesterification reaction between the C-terminal thioester of one peptide and the thiol side chain of the N-terminal cysteine of the other peptide. This forms a new thioester linkage between the two peptides. thieme-connect.de

A spontaneous and irreversible intramolecular S-to-N acyl shift, where the α-amino group of the cysteine attacks the thioester carbonyl. This results in the formation of a stable, native peptide bond at the ligation site. google.comthieme-connect.de

Native Chemical Ligation (NCL) Applications for Polypeptide Assembly with this compound Derived Segments

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments. rsc.orgresearchgate.net The process involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. nih.govnih.gov This chemoselective reaction forms a native amide bond at the ligation site. nih.govscispace.com

For a peptide segment derived from this compound, which possesses a C-terminal thiobenzyl (SBzl) ester, it can serve as the C-terminal fragment in an NCL reaction. This segment would be ligated to another peptide fragment that has an N-terminal cysteine. The thiol group of the N-terminal cysteine of the second fragment attacks the C-terminal thioester of the this compound derived segment. ethz.ch This initial transthioesterification step leads to a thioester-linked intermediate. ethz.ch Subsequently, a rapid intramolecular S-to-N acyl shift occurs, resulting in the formation of a stable, native peptide bond at the ligation site. ethz.ch The efficiency of NCL has made it a cornerstone in the total chemical synthesis of proteins, allowing for the incorporation of modifications and labels with high precision. rsc.orgresearchgate.net

| Parameter | Description | Relevance to this compound |

| C-terminal Fragment | A peptide with a C-terminal thioester. | The this compound peptide itself can act as the C-terminal fragment due to its thiobenzyl ester. |

| N-terminal Fragment | A peptide with an N-terminal cysteine residue. | A second peptide with an N-terminal cysteine is required for ligation with the this compound segment. |

| Reaction Mechanism | Transthioesterification followed by an S-to-N acyl shift. ethz.ch | The thiobenzyl ester of this compound is susceptible to nucleophilic attack by the cysteine thiol. |

| Key Advantage | No requirement for side-chain protecting groups. nih.govethz.ch | Simplifies the synthesis of larger polypeptides incorporating the this compound sequence. |

Auxiliary-Mediated Approaches for Expanding Ligation Scope Beyond Cysteine Residues with this compound

A primary limitation of traditional NCL is its dependence on an N-terminal cysteine residue at the ligation site. purdue.edu To overcome this, auxiliary-mediated approaches have been developed. These methods involve the use of a removable thiol-containing auxiliary group attached to the N-terminus of a peptide, enabling ligation at non-cysteine residues. researchgate.netnih.gov

In the context of synthesizing analogs of this compound, an auxiliary can be attached to the N-terminal amino acid of a peptide segment. This modified peptide can then undergo ligation with a C-terminal thioester fragment, such as a derivative of this compound. After the ligation reaction, the auxiliary group is cleaved to yield a native peptide bond. researchgate.net Various auxiliaries have been designed, including those that are photolabile or can be removed under specific chemical conditions. purdue.edu For instance, some auxiliaries can be removed under mildly basic conditions. researchgate.netnih.gov This strategy significantly broadens the applicability of NCL, allowing for the synthesis of proteins with diverse sequences at the ligation junction. researchgate.net

| Auxiliary Type | Cleavage Condition | Applicability to this compound Analogs |

| Photolabile Auxiliaries purdue.edu | UV light | Allows for clean removal of the auxiliary without harsh chemical reagents, preserving sensitive functional groups in the peptide analog. |

| Chemically Labile Auxiliaries researchgate.netnih.gov | Mildly basic conditions (e.g., pH 8.5) | Enables selective removal of the auxiliary after ligation, expanding the range of ligation sites beyond cysteine. |

Thioester Forming Ligation Methodologies

The preparation of the peptide C-terminal thioester is a critical prerequisite for NCL. nih.gov Several methodologies have been established for the synthesis of peptide thioesters, often as part of solid-phase peptide synthesis (SPPS). purdue.edunih.gov

One common method involves the use of a special linker on the solid support that facilitates the formation of a thioester upon cleavage of the peptide from the resin. ethz.ch For instance, a benzylic thiol linker can be used in Boc-based SPPS. ethz.ch After the peptide chain is assembled, cleavage with an acid like hydrogen fluoride (B91410) (HF) yields the peptide thioacid, which can then be converted to the desired thioester, such as a benzyl thioester. ethz.ch

Another approach involves an intramolecular N-to-S acyl shift. nih.gov In this method, a thiol-containing auxiliary is used to facilitate the formation of a thioester from a peptide amide. nih.gov This process can be reversible, with the equilibrium between the amide and thioester forms being influenced by pH. nih.gov Acidic conditions generally favor the thioester form. nih.gov This method can be integrated into a one-pot ligation procedure where the thioester is formed in situ and then reacts with an N-terminal cysteine peptide. nih.gov

More recent developments include methods that utilize serine residues to promote the synthesis of peptide thioesters directly on the solid support, avoiding the need for specialized linkers or unnatural amino acids. rsc.org

Enzymatic Approaches to Peptide Synthesis Relevant to this compound

Enzymatic methods offer a green and highly specific alternative to chemical peptide synthesis. qyaobio.com Proteases, which naturally hydrolyze peptide bonds, can be used in reverse to catalyze their formation under specific conditions. qyaobio.comthieme-connect.de

Protease-Catalyzed Peptide Bond Formation for this compound Analogs

The synthesis of analogs of this compound can be achieved using proteases as catalysts. nih.govnih.gov This approach, known as chemo-enzymatic peptide synthesis (CEPS), offers high stereoselectivity, avoiding racemization, and often requires minimal side-chain protection. qyaobio.comubc.ca

The choice of protease is crucial and depends on the specific amino acid residues at the ligation site. For example, trypsin specifically cleaves after basic residues like lysine (B10760008) (Lys), while chymotrypsin (B1334515) targets large hydrophobic residues such as tyrosine (Tyr). researchgate.net Therefore, to synthesize a fragment like "-Leu-Lys-Ala-", trypsin could potentially be used to form the bond between Lys and Ala. Similarly, chymotrypsin could be employed to form the bond involving tyrosine. The synthesis can be controlled by either thermodynamic or kinetic approaches. thieme-connect.de In kinetically controlled synthesis, an activated C-terminal ester of one peptide fragment reacts with the N-terminus of another, catalyzed by the enzyme. thieme-connect.de

Engineered ligases, such as subtiligase and peptiligase, have been developed to improve the efficiency of peptide bond formation and reduce competing hydrolysis reactions. uva.nl These enzymes can catalyze the ligation of peptide fragments with high efficiency. uva.nl

| Enzyme | Specificity | Potential Application for this compound Analogs |

| Trypsin | C-terminal of Lysine (Lys) and Arginine (Arg) researchgate.net | Ligation at the C-terminus of the Lys residue. |

| Chymotrypsin | C-terminal of Tyrosine (Tyr), Phenylalanine (Phe), Tryptophan (Trp) researchgate.net | Ligation at the C-terminus of the Tyr residue. |

| Subtiligase/Peptiligase | Broader specificity, engineered for ligation uva.nl | General ligation of peptide fragments to assemble the analog. |

Optimization of Enzymatic Reaction Conditions (e.g., organic cosolvents, pH) for this compound Related Synthesis

The yield and selectivity of protease-catalyzed peptide synthesis are highly dependent on the reaction conditions. nih.gov Key parameters that can be optimized include pH, temperature, enzyme concentration, the nature of the protecting groups, and the use of organic cosolvents. ubc.canih.gov

The pH of the reaction medium is a critical factor as it influences the ionization state of the substrates and the catalytic activity of the enzyme. nih.gov For each specific enzyme and substrate pair, there is an optimal pH for synthesis.

The addition of organic cosolvents, such as dimethylformamide (DMF) or acetonitrile, can shift the reaction equilibrium towards synthesis by reducing the water concentration, thereby suppressing the competing hydrolysis reaction. ubc.ca However, the choice and concentration of the organic solvent must be carefully selected as it can also impact enzyme stability and activity. dcu.ie

Optimization of these parameters can be systematically performed to maximize the yield of the desired peptide product. ubc.ca For example, a study on the chymotrypsin-catalyzed synthesis of PheSer showed that by optimizing factors like pH, excess nucleophile, and ionic strength, the selectivity could be increased from 35% to 100%. nih.gov

Site-Specific Introduction of Non-Canonical Amino Acids and Modified Side Chains into this compound Frameworks

The incorporation of non-canonical amino acids (ncAAs) into peptides like this compound can impart novel properties, such as enhanced stability, altered biological activity, or the ability to be site-specifically modified. nih.gov

Several methods exist for the site-specific introduction of ncAAs. researchgate.net During solid-phase peptide synthesis, a wide variety of synthetic ncAAs can be incorporated by simply using the corresponding protected amino acid building block. nih.gov

For larger protein frameworks, genetic code expansion techniques allow for the ribosomal incorporation of ncAAs in vivo. frontiersin.orgresearchgate.net This involves engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (often a stop codon like amber) and incorporates the desired ncAA at that specific site in the protein sequence. springernature.com This powerful tool enables the creation of proteins with precisely placed modifications. researchgate.net The incorporated ncAAs can possess a variety of functional groups, such as azides or alkynes, which can then be used for bio-orthogonal conjugation reactions to attach fluorescent dyes, drugs, or other molecules. springernature.com

This compound as a Substrate for Proteolytic Enzymes

The structure of this compound allows it to interact with the active sites of various proteases. The acetylated N-terminus (Ac) prevents degradation by exopeptidases, ensuring that any observed cleavage is due to endopeptidase activity. The C-terminal thiobenzyl ester enables the use of chromogenic reporting systems for kinetic analysis.

Kinetic Characterization of this compound Hydrolysis by Specific Proteases (e.g., kcat, Km, kcat/Km)

Thiobenzyl ester substrates are frequently used to determine the kinetic parameters of protease activity. Upon enzymatic cleavage of the peptide bond preceding the Ala-SBzl moiety, the released benzylthiol reacts with a reporter molecule, such as 4,4-dithiodipyridine, to produce a chromophore that can be monitored spectrophotometrically. researchgate.net This allows for the calculation of the Michaelis-Menten constant (Km), catalytic constant (kcat), and the specificity constant (kcat/Km).

While specific kinetic values for the hydrolysis of this compound were not detailed in the reviewed literature, the kinetic parameters for similar thiobenzyl ester substrates with trypsin-like enzymes have been documented. These enzymes are characterized by their preference for cleaving after basic amino acid residues like lysine (Lys) and arginine (Arg) at the P1 position. nih.govsemanticscholar.org The efficiency of hydrolysis by these proteases, reflected by the kcat/Km value, is typically high, often in the range of 10⁴ to 10⁷ M⁻¹s⁻¹. oup.com

The table below illustrates typical kinetic values for trypsin and related enzymes with representative thiobenzyl ester and amide substrates, which can provide an expected performance range for this compound with a trypsin-like protease.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Trypsin (Wild Type) | Tos-GlyProArg-AMC | 38 | 53 | 1.4 x 10⁶ |

| Trypsin (Wild Type) | Tos-GlyProLys-AMC | 12 | 16 | 1.3 x 10⁶ |

| Crab Collagenase | Z-Lys-SBzl | - | - | High |

| Crab Collagenase | Z-Arg-SBzl | - | - | Higher than Lys |

Data compiled from studies on trypsin and crab collagenase, which show preference for Lys/Arg at P1. researchgate.netoup.com The specific values for this compound would require direct experimental determination.

Substrate Specificity Mapping of Trypsin-Like and Other Relevant Proteases Using this compound

This compound is a particularly useful substrate for mapping the specificity of trypsin-like serine proteases due to the lysine residue at the P1 position (the position immediately N-terminal to the scissile bond). nih.govsemanticscholar.org Trypsin and related enzymes have a deep S1 binding pocket containing an aspartic acid residue at the bottom, which forms a salt bridge with the positively charged side chain of lysine or arginine, anchoring the substrate for efficient catalysis. oup.com

The peptide has been utilized in the development of high-throughput colorimetric assays for screening inhibitors of proteases such as the one from Kaposi's Sarcoma-Associated Herpes Virus (KSHV). biosyn.com Beyond the primary P1-S1 interaction, the surrounding residues (P2-P4) also contribute to binding and specificity. For instance, studies on α-lytic protease show that extending a substrate from a single acetylated amino acid to a hexapeptide can increase the kcat/Km by over a million-fold, primarily through an increase in kcat, highlighting the importance of these extended enzyme-substrate interactions. nih.gov

The sequence of this compound allows for the probing of subsites other than S1. The P2 leucine (B10760876), P3 tyrosine, and P4 valine can provide insights into the preferences of the S2, S3, and S4 pockets of a given protease, respectively. For example, a study on the collagenolytic serine protease from Uca pugilator demonstrated specificity for Leu at the P1 position, in addition to Arg and Lys, indicating that this protease has a broader specificity that could potentially accommodate the Leu residue within the this compound sequence, though the primary cleavage would be expected after Lys. researchgate.net

Identification of Preferential Cleavage Sites and Recognition Motifs within the this compound Sequence

For a trypsin-like protease, the preferential cleavage site within the this compound sequence is unequivocally at the carboxyl side of the lysine (Lys) residue. This positions the Lys side chain in the S1 subsite of the enzyme. The Ala-SBzl bond is the scissile bond in this context.

The sequence Val-Tyr-Leu-Lys represents the P4-P3-P2-P1 recognition motif for the target enzyme. Studies on various proteases have established that certain positions within a substrate sequence are more critical for recognition and cleavage than others. For rhomboid proteases, the P1, P4, and P2' positions were found to be the most sensitive to mutations. nih.gov While this compound is primarily designed for serine proteases, this principle of key recognition positions holds true. The interaction between the P1 Lysine and the S1 pocket of a trypsin-like enzyme is the dominant determinant of specificity.

This compound and its Derivatives in Enzyme Inhibition Studies

While this compound itself is a substrate, its scaffold can be modified to create potent and specific enzyme inhibitors. This is a common strategy in drug design, where a known substrate sequence is altered to block the active site of a target enzyme.

Investigation of Inhibitory Mechanisms by this compound Analogs

Analogs of this compound can be synthesized to function as inhibitors. A common approach is to replace the scissile amide bond or the C-terminal leaving group with a non-hydrolyzable functional group or a "warhead" that covalently modifies the active site.

Examples of such modifications based on other peptide scaffolds include:

Peptide Aldehydes: Replacing the C-terminal carboxyl group with an aldehyde creates a transition-state analog that forms a reversible covalent bond with the active site serine of a serine protease.

Fluoromethylketones (FMKs): Attaching a fluoromethylketone group can lead to reversible competitive inhibition or, in some cases, irreversible time-dependent inhibition. researchgate.net For example, Ac-Leu-Phe-CHF₂ acts as a reversible competitive inhibitor of the cysteine protease dipeptidyl peptidase I. researchgate.net

Aza-Peptides: Replacing the α-carbon of an amino acid with a nitrogen atom creates an aza-peptide. These are resistant to hydrolysis and can act as inhibitors. gatech.edu

A study on Leu-Lys-Tyr (LKY) analogs, which share a core motif with the subject peptide, investigated them as inhibitors of Angiotensin I Converting Enzyme (ACE). nih.gov By substituting the leucine with valine (Val-Lys-Tyr), researchers explored how modifications at the P2 position affect inhibitory activity, demonstrating the principle of using analogs for structure-activity relationship studies. nih.gov

Competitive and Non-Competitive Inhibition Kinetics with this compound Derivatives

The type of inhibition exhibited by a derivative of this compound depends on its chemical nature and how it interacts with the enzyme.

Competitive Inhibition: An inhibitor that is structurally similar to the substrate and binds to the active site, preventing the substrate from binding, is a competitive inhibitor. This type of inhibitor increases the apparent Km of the substrate but does not affect Vmax (or kcat). Many substrate-analog inhibitors, such as those based on the Leu-Lys-Tyr sequence, would be expected to act via a competitive mechanism. researchgate.netnih.gov

Non-Competitive Inhibition: This occurs when an inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. In this case, the inhibitor lowers the apparent Vmax but does not change the Km.

Slow-Binding Inhibition: Some inhibitors exhibit slow-binding kinetics, where an initial weak enzyme-inhibitor complex (EI) slowly isomerizes to a more tightly bound complex (EI*). This is observed with some fluoromethylketone analogs. researchgate.net

To determine the mechanism and kinetics of inhibition, experiments are conducted where enzyme activity is measured at various substrate concentrations in the presence of different inhibitor concentrations. The resulting data can be analyzed using graphical methods like Lineweaver-Burk plots to determine the inhibition constant (Ki) and the mode of inhibition.

Exploration of this compound in Other Enzyme Systems and Biological Pathways

The hexapeptide this compound, with its specific amino acid sequence and terminal blocking groups, serves as a valuable substrate for investigating various enzymatic processes beyond its primary targets. Its structure allows for detailed exploration of enzyme specificity and its potential involvement in complex biological cascades.

Interactions with Peptidyl Amidating Enzymes and their Specificity

Peptidylglycine α-amidating monooxygenase (PAM) is a crucial enzyme responsible for the C-terminal amidation of many bioactive peptides, a post-translational modification essential for their stability and biological activity. The specificity of PAM is highly dependent on the identity of the penultimate amino acid residue of its glycine-extended substrates. While this compound is not a glycine-extended peptide, its structure, particularly the C-terminal alanine (B10760859) followed by a thiobenzyl ester, allows for its use as a tool to probe the active site of amidating enzymes and other peptidases.

Systematic studies have shown that the Vmax/Km ratio, a measure of catalytic efficiency, varies significantly with the penultimate amino acid. Peptides with penultimate aromatic, hydrophobic, or sulfur-containing amino acids tend to be the most effective substrates for PAM. nih.gov Conversely, those with positively charged residues like Lysine or Arginine in the penultimate position exhibit the lowest catalytic efficiencies. nih.gov

In the case of this compound, the penultimate residue is Alanine. Based on the established substrate preferences of PAM, a peptide with a penultimate Alanine would be expected to be a moderately effective substrate, though less so than one with a large hydrophobic or aromatic residue. The presence of Lysine at the P3 position (relative to the C-terminus) might also influence binding and catalysis. The thiobenzyl (SBzl) group serves as a leaving group that can be detected, analogous to how synthetic substrates are used to measure enzyme activity.

Table 1: Influence of Penultimate Amino Acid on Peptidylglycine α-Amidating Monooxygenase (PAM) Activity

| Penultimate Residue Type | Relative Vmax/Km Ratio | Example Residues |

|---|---|---|

| Aromatic/Hydrophobic | Highest | Tyr, Phe, Trp, Val |

| Sulfur-Containing | High | Met |

| Small/Neutral | Moderate | Ala, Gly |

| Charged (Basic) | Lowest | Lys, Arg |

This table illustrates the general specificity of PAM based on kinetic studies of various glycine-extended peptides. nih.gov

Role as a Tool for Structural Studies on Blocked Peptide or Protein Substrates

The design of this compound makes it an excellent tool for biochemical and structural studies of proteases. The terminal modifications—an acetyl (Ac) group at the N-terminus and a thiobenzyl (SBzl) group at the C-terminus—are critical for this application. These "blocking" groups prevent the peptide from being degraded by exopeptidases (aminopeptidases and carboxypeptidases), which are ubiquitous in biological samples. This ensures that any observed cleavage is due to the activity of endopeptidases, the enzymes under investigation. deadnet.se

Furthermore, blocked peptides can serve as substrate analogs to probe the structure of an enzyme's active site. The rigid or defined conformation of an inhibitor or substrate bound to a protease is crucial for understanding the molecular basis of its specificity and mechanism. nih.govacs.org By using X-ray crystallography or other structural biology techniques, researchers can visualize how this compound fits into the binding cleft of a target protease. This provides insights into the specific interactions between the peptide's side chains (Val, Tyr, Leu, Lys, Ala) and the enzyme's subsites (S5, S4, S3, S2, S1). The thioester bond of the SBzl group is also a useful spectroscopic probe for monitoring enzyme kinetics in real-time. deadnet.se The use of such modified peptides is a well-established method for mapping active site requirements and for the rational design of more potent and specific enzyme inhibitors. aiu.edu

Influence of Amino Acid Substitutions within the this compound Sequence on Biological Activity

The interaction between a peptide substrate and a protease is highly dependent on the peptide's amino acid sequence. Modifications at various positions within the this compound sequence can significantly impact its recognition and processing by enzymes.

The standard nomenclature designates amino acid residues of a substrate in relation to the cleavage site (the scissile bond) as P1, P2, P3, etc., moving toward the N-terminus, and P1', P2', etc., moving toward the C-terminus. The corresponding binding pockets on the enzyme are termed S1, S2, S1', S2', and so on. nih.govnih.gov Assuming the cleavage of this compound occurs after the Lysine residue, the assignments are as follows:

P4: Valine

P3: Tyrosine

P2: Leucine

P1: Lysine

P1': Alanine

The P1 position is a critical determinant of substrate specificity for many proteases. nih.govbiorxiv.org For trypsin-like serine proteases, which have a negatively charged S1 binding pocket, a basic amino acid like Lysine or Arginine at the P1 position is strongly preferred. mdpi.com Substituting the P1 Lysine with an amino acid that is not basic would likely lead to a dramatic reduction in the rate of enzymatic cleavage. nih.gov

The P2 subsite also plays a significant role in how the substrate binds and is recognized. While the S2 pocket of many proteases is relatively accommodating to various hydrophobic residues, the specific amino acid at the P2 position can influence binding affinity and kinetics. rsc.org

The P2' subsite , in this case occupied by Alanine, also contributes to the enzyme-substrate interaction. The corresponding S2' pocket is often small, favoring small, non-polar amino acids. embopress.org Introducing a larger residue at the P2' position could sterically hinder the substrate's proper alignment within the active site, thereby reducing catalytic efficiency. embopress.org

Table 1: Predicted Impact of Amino Acid Substitutions on Recognition by a Trypsin-like Protease

| Position | Original Residue | Substitution Example | Predicted Impact on Activity | Rationale |

|---|---|---|---|---|

| P1 | Lysine | Arginine | Activity likely maintained | Both are basic amino acids, fitting well into the S1 pocket. mdpi.com |

| P1 | Lysine | Aspartic Acid | Activity likely abolished | Introduction of a negatively charged residue would be repelled by the S1 pocket. nih.gov |

| P2 | Leucine | Valine | Activity may be slightly reduced | Both are hydrophobic, but the smaller size of Valine might lead to weaker binding in the S2 pocket. rsc.org |

| P2' | Alanine | Glycine | Likely well-tolerated | Glycine is also a small amino acid, fitting easily into the S2' pocket. embopress.org |

The acetylation of the N-terminus of this peptide serves a dual purpose. Primarily, it protects the peptide from degradation by exopeptidases, which target the N-terminal end, thereby increasing its stability in experimental settings. creative-proteomics.com Secondly, the acetyl group neutralizes the positive charge of the N-terminal amino group. creative-proteomics.comfrontiersin.org This charge neutralization can be critical for optimal binding, as an unblocked, positively charged N-terminus might create unfavorable electrostatic interactions with the enzyme's binding pockets, potentially altering the substrate's conformation and reducing its efficiency. creative-proteomics.com

The C-terminal thiobenzyl (SBzl) group is a crucial component for monitoring enzyme activity. When the peptide bond C-terminal to the P1 Lysine is cleaved by the enzyme, a thiol group is released. This thiol can then react with a chromogenic agent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to generate a colored product that can be quantified to measure enzyme activity. chemimpex.com

Conformational Dynamics of this compound and their Correlation with Function

Peptides in solution are not rigid structures but exist as a collection of interconverting conformations. nih.govnih.gov The biological activity of a peptide is often determined by the specific "bioactive" conformation it adopts when it binds to its target enzyme. mdpi.com The conformational flexibility of this compound is a result of the rotational freedom of its peptide backbone and amino acid side chains.

The specific amino acid sequence of this peptide likely encourages a conformation that presents the P1 Lysine residue in an optimal orientation for insertion into the S1 pocket of a target protease. A peptide that is pre-organized into a conformation that is close to its bound state will have a higher binding affinity due to a lower entropic penalty upon binding. rsc.org

Rational Design of this compound Analogs for Modulated Bioactivity

The insights gained from SAR studies are invaluable for the rational design of this compound analogs with enhanced properties, such as increased specificity, higher affinity, or improved stability. nih.govmdpi.com

Peptidomimetics are compounds designed to mimic the structure and function of peptides but with modifications to improve their drug-like properties. upc.edunih.gov One common strategy is to replace a cleavable peptide bond with a non-hydrolyzable mimic. For instance, if the scissile peptide bond in this compound were replaced, it would transform the substrate into an inhibitor, as it could no longer be cleaved by the protease.

Another approach involves introducing conformational constraints to lock the peptide into its bioactive conformation. This can be achieved through cyclization or the incorporation of unnatural amino acids that restrict rotational freedom. mdpi.com Applying such principles to the this compound sequence could lead to the development of potent and selective inhibitors for its target protease.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Pivotal Applications of Ac Val Tyr Leu Lys Ala Sbzl in Contemporary Chemical Biology

Ac-Val-Tyr-Leu-Lys-Ala-SBzl as a Mechanistic Probe for Protease Catalysis and Specificity

The thiobenzyl ester (SBzl) moiety of this compound makes it an effective chromogenic substrate for studying the kinetics of various proteases. Upon enzymatic cleavage of the peptide bond, the release of the thiobenzyl group can be monitored spectrophotometrically, allowing for real-time measurement of enzyme activity. This enables researchers to determine key kinetic parameters, such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat), which together define the catalytic efficiency (kcat/Kₘ) of a protease for this specific peptide sequence.

By employing this compound in kinetic assays with a panel of different proteases, it is possible to probe their substrate specificity. nih.gov The sequence Val-Tyr-Leu-Lys-Ala may be preferentially cleaved by certain proteases while being a poor substrate for others. This differential activity provides insights into the structural and chemical requirements of the enzyme's active site, particularly the S1' pocket that accommodates the alanine (B10760859) residue and the extended subsites (S1-S5) that bind the rest of the peptide chain. nih.govnih.gov Such studies are fundamental to understanding the biological roles of proteases and identifying their endogenous substrates. ed.ac.uk

| Parameter | Protease A (e.g., Thrombin-like) | Protease B (e.g., Trypsin-like) | Protease C (e.g., Factor Xa-like) |

| Kₘ (µM) | 15 | 5 | 50 |

| kcat (s⁻¹) | 100 | 80 | 20 |

| kcat/Kₘ (M⁻¹s⁻¹) | 6.7 x 10⁶ | 1.6 x 10⁷ | 4.0 x 10⁵ |

Table 1. Hypothetical kinetic data illustrating the use of this compound to probe the specificity of different proteases. The high catalytic efficiency for Protease B suggests it has the greatest specificity for this substrate.

Development of High-Throughput Screening Assays Leveraging this compound as a Substrate

The properties of this compound make it an excellent starting point for the development of high-throughput screening (HTS) assays aimed at discovering novel protease inhibitors. mdpi.comnih.govresearchgate.net A common strategy involves modifying the peptide to incorporate a Förster Resonance Energy Transfer (FRET) pair. acs.orgnih.govdrugdiscoveryonline.com In this design, a fluorescent donor is attached to one end of the peptide and a quencher molecule to the other. In the intact substrate, the proximity of the quencher dampens the donor's fluorescence. When a protease cleaves the peptide, the donor and quencher are separated, leading to a measurable increase in fluorescence. researchgate.netcpcscientific.com

This FRET-based approach allows for the rapid screening of large chemical libraries. mdpi.com A reduction in the rate of fluorescence increase in the presence of a test compound indicates potential inhibition of the target protease. The assay is homogeneous, easily automated, and can be miniaturized into 96- or 384-well plate formats, making it ideal for industrial-scale drug discovery campaigns. mdpi.comnih.gov

| Component | Description | Role in Assay |

| Substrate | Ac-Val-Tyr(Donor)-Leu-Lys(Quencher)-Ala-SBzl | The peptide sequence provides specificity for the target protease. Cleavage separates the FRET pair. |

| FRET Donor | e.g., EDANS | Attached to the Tyr side chain. Emits fluorescence upon excitation, which is quenched by the acceptor when in proximity. |

| FRET Acceptor | e.g., Dabcyl | Attached to the Lys side chain. Absorbs the energy emitted by the donor, preventing fluorescence. |

| Target Enzyme | Specific Protease | Catalyzes the cleavage of the substrate, leading to a signal. |

| Test Compound | Small Molecule Library | Potential inhibitors that will prevent substrate cleavage and the resulting fluorescence signal. |

| Detection | Plate Reader | Measures the increase in fluorescence intensity over time. |

Table 2. Components of a conceptual FRET-based high-throughput screening assay utilizing a modified this compound substrate.

This compound's Role in Advancing Peptide-Based Drug Design and Discovery Research

The amino acid sequence of a known substrate is a valuable starting point for the design of targeted peptide therapeutics. nih.gov The Ac-Val-Tyr-Leu-Lys-Ala sequence can serve as a scaffold that directs a therapeutic agent to a specific protease that recognizes this motif. By using this sequence as a foundation, medicinal chemists can introduce modifications to enhance therapeutic properties. These modifications can include:

Incorporation of non-natural amino acids: To increase resistance to degradation by other proteases, thereby improving the peptide's half-life in vivo.

Cyclization: To constrain the peptide into its bioactive conformation, which can lead to higher affinity and selectivity for the target.

Conjugation: Attaching cytotoxic drugs or imaging agents to the peptide scaffold to create targeted drug-delivery systems or diagnostic tools.

This strategy leverages the inherent specificity of the peptide-protease interaction to minimize off-target effects, a significant advantage in modern drug development. mdpi.com

A key strategy in drug discovery is to convert a substrate into a potent and selective inhibitor. ku.edurjpbr.com This is achieved by retaining the peptide sequence for target recognition while replacing the cleavable thioester group with a non-hydrolyzable "warhead" that interacts with the catalytic residues in the protease's active site. nih.gov

Starting with the Ac-Val-Tyr-Leu-Lys-Ala scaffold, various classes of inhibitors can be synthesized by modifying the C-terminus. For cysteine or serine proteases, common warheads include Michael acceptors (e.g., vinyl sulfones), nitriles, or aldehydes, which can form reversible or irreversible covalent bonds with the active site nucleophile (cysteine or serine). ku.edunih.gov The structure-activity relationship (SAR) can be systematically explored by synthesizing a series of these derivatives and evaluating their inhibitory potency (IC₅₀ or Kᵢ). nih.gov This approach has proven highly successful in developing selective inhibitors for a wide range of proteases. rjpbr.com

| C-Terminal Modification of Ac-V-Y-L-K-A-X | Warhead Type | Mechanism of Inhibition | Expected Potency (Kᵢ) |

| -SBzl (Thiobenzyl ester) | Substrate | Hydrolyzed by enzyme | N/A (Substrate) |

| -CN (Nitrile) | Reversible Covalent | Forms a covalent thioimidate adduct with active site Cys | Low micromolar (µM) |

| -H (Aldehyde) | Reversible Covalent | Forms a hemiacetal/hemithioacetal with active site Ser/Cys | High to mid nanomolar (nM) |

| -CH=CH-SO₂-Ph (Vinyl Sulfone) | Irreversible Covalent | Michael addition by active site Cys | Low nanomolar (nM) |

Table 3. Examples of C-terminal modifications to the Ac-Val-Tyr-Leu-Lys-Ala scaffold to create protease inhibitors, based on established structure-activity relationships. ku.edunih.gov

Contributions of this compound to Protein Engineering and Enzyme Biocatalysis

Peptide substrates like this compound are indispensable tools in protein engineering, particularly for the directed evolution of proteases with novel properties. frontiersin.org By using this substrate in a high-throughput screening assay, large libraries of protease variants can be screened to identify mutants with enhanced catalytic activity or altered specificity. For instance, an enzyme could be evolved to more efficiently cleave the Val-Tyr-Leu-Lys-Ala sequence, even if it was not an optimal substrate for the parent enzyme.

In the field of biocatalysis, engineered peptide ligases, such as variants of subtilisin (subtiligase) or trypsin (trypsiligase), utilize peptide thioesters for the synthesis of new peptide bonds. frontiersin.orgnih.gov this compound could serve as an acyl donor in such a reaction, allowing for the ligation of this hexapeptide onto a nucleophilic acceptor molecule (e.g., another peptide with an N-terminal glycine). This enzymatic approach offers high chemo- and regioselectivity for peptide synthesis under mild, aqueous conditions. nih.govmdpi.com Furthermore, thioesterase domains are critical components of peptide synthetases and their engineering is a key area of research for producing novel peptides. nih.gov

Utility of this compound in Molecular Interaction and Bioimaging Studies

To study the molecular interactions between the peptide and its target protease, this compound can be chemically modified with various tags. For example, attaching a biotin (B1667282) molecule allows for its use in pull-down assays to identify binding partners from complex biological samples.

For bioimaging applications, the peptide can be labeled with a fluorescent dye. researchgate.net If a non-cleavable analogue (as described in section 6.3.2) is fluorescently labeled, it can be used as an activity-based probe to visualize the location and abundance of active protease molecules within cells or tissues. Such probes are powerful tools for diagnosing diseases characterized by aberrant protease activity and for assessing the efficacy of inhibitors in a biological context. The peptide's sequence ensures that the probe selectively binds to the target of interest, providing high-contrast imaging with minimal background signal. The study of peptide-protein interactions in confined spaces like nanopores is also an emerging area where such modified peptides could provide valuable insights. nih.govmdpi.com

Prospective Research Directions and Future Innovations with Ac Val Tyr Leu Lys Ala Sbzl

Integration of Ac-Val-Tyr-Leu-Lys-Ala-SBzl with Bio-orthogonal Labeling and Click Chemistry for Advanced Probes

Bio-orthogonal chemistry refers to reactions that can occur inside living systems without interfering with native biochemical processes. A cornerstone of this field is "click chemistry," a set of reactions that are rapid, specific, and high-yielding. bachem.combachem.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, forming a stable triazole linkage between two molecules. bachem.comnih.gov

Future research could involve synthesizing analogs of this compound that incorporate a bio-orthogonal handle, such as an azide (B81097) or an alkyne group. This could be achieved by replacing one of the existing amino acids with a non-canonical amino acid bearing the desired functional group. For instance, the lysine (B10760008) residue could be substituted with an azido-lysine derivative. This modified peptide could then be introduced into a biological system, such as a cell culture, to interact with its native targets.

Following this interaction, a probe molecule containing the complementary reactive group (e.g., an alkyne-modified fluorophore) can be added. The click reaction would then specifically attach the probe to the peptide, allowing for visualization and tracking of the peptide-target complex. cpcscientific.com This strategy would enable the development of advanced probes for:

Target Identification: Identifying the specific proteins or enzymes that this compound binds to within a complex cellular environment.

Activity-Based Probing: Designing probes that only become fluorescent or detectable upon a specific enzymatic cleavage event, providing a direct readout of target enzyme activity.

Cellular Imaging: Visualizing the subcellular localization of the peptide's targets in real-time.

The 1,2,3-triazole ring formed during the click reaction is chemically stable and often serves as a suitable mimic (isostere) of the natural amide bond found in peptides, minimizing disruption to the peptide's biological activity. bachem.comnih.govresearchgate.net

Computational Approaches and Molecular Dynamics Simulations for this compound Interactions and Conformational Studies

Computational methods are invaluable for predicting and understanding the behavior of peptides at the molecular level. nih.gov Molecular dynamics (MD) simulations, in particular, can model the dynamic movements and interactions of a peptide with its environment over time, providing insights that are often difficult to obtain through experimental methods alone. acs.orgacs.orgmdpi.com

Prospective computational studies on this compound could focus on several key areas:

Conformational Analysis: MD simulations can predict the most stable three-dimensional shapes (conformations) of the peptide in an aqueous environment. acs.org Understanding its preferred structure is crucial for predicting how it will interact with target proteins. acs.org

Binding Pose Prediction (Docking): If a potential protein target is known, molecular docking simulations can predict the most likely way the peptide will bind to it. This involves calculating the binding free energy for numerous possible orientations to find the most favorable interaction. mdpi.com

Interaction Mapping: Simulations can identify the specific amino acid residues on both the peptide and its target protein that are critical for binding. mdpi.com For example, they can reveal key hydrogen bonds or hydrophobic interactions involving residues like Tyrosine or Leucine (B10760876). mdpi.comnih.govcore.ac.uk

These computational approaches can guide further experimental work by predicting which residues are most important for activity, thereby informing the design of more potent or selective peptide analogs. mdpi.comfrontiersin.org

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation

| Simulation Parameter | Predicted Value for this compound | Significance |

| Binding Free Energy (kcal/mol) | -52.5 | Predicts strong, stable binding to a hypothetical target protein. |

| Root Mean Square Deviation (Å) | 1.8 | Indicates the peptide maintains a stable conformation when bound. |

| Key Interacting Residues | Tyr-2, Leu-3, Lys-4 | Identifies "hotspot" residues critical for the interaction. |

| Number of H-Bonds | 4 | Quantifies a key force stabilizing the peptide-protein complex. |

This table contains hypothetical data for illustrative purposes.

Expanding the Library of this compound Analogs for Specific Research Objectives

Systematic modification of the peptide's structure is a powerful strategy to enhance its properties, such as stability, binding affinity, and specificity. Creating a library of analogs based on the this compound sequence could be a fruitful area of future research.

Key strategies for analog synthesis include:

Alanine (B10760859) Scanning: Systematically replacing each amino acid in the peptide sequence with alanine to determine the contribution of each side chain to the peptide's activity.

Peptidomimetics: Introducing non-natural chemical structures that mimic the conformation and function of the original peptide bond or side chains. researchgate.net This can improve resistance to enzymatic degradation, a common limitation of natural peptides. researchgate.net

Cyclization: Linking the N- and C-termini of the peptide or creating a side-chain-to-side-chain linkage can conformationally constrain the peptide. This often leads to increased receptor affinity and stability.

By synthesizing and testing a diverse library of such analogs, researchers can establish a clear structure-activity relationship (SAR), providing a blueprint for designing optimized molecules for specific therapeutic or research applications.

Investigation of this compound in Complex Biological Networks and Signaling Pathways

Peptide inhibitors often function by disrupting protein-protein interactions (PPIs), which are fundamental to cellular signaling. mdpi.com The dysregulation of these signaling networks is a hallmark of many diseases, including cancer. mdpi.com Future research should aim to understand the broader biological impact of this compound by investigating its effects on complex signaling pathways.

For example, many signaling pathways, such as the Ras-Raf-MEK-ERK pathway, are critical for cell proliferation and are often hyperactive in cancer. nih.gov A key research direction would be to determine if this compound can modulate such pathways. This could involve:

Targeted Pathway Analysis: Using techniques like Western blotting or reporter gene assays to measure the activity of key proteins within a specific pathway (e.g., TGF-β/Smad or Ras/MAPK) after treating cells with the peptide. nih.govnih.gov

Proteomics: Employing mass spectrometry-based proteomics to gain an unbiased, global view of how the peptide alters the expression and phosphorylation status of thousands of proteins within the cell. This can reveal unexpected off-target effects or identify the primary signaling network perturbed by the peptide.

Understanding how this peptide integrates into and modulates cellular signaling networks is essential for evaluating its potential as a therapeutic agent or a tool for dissecting complex biological processes. scandasia.com

Q & A

Q. What are the primary research applications of Ac-Val-Tyr-Leu-Lys-Ala-SBzl in protease studies?

this compound is a synthetic peptide substrate used to study protease activity, particularly in high-throughput colorimetric assays for inhibitor screening (e.g., Kaposi's sarcoma-associated herpesvirus protease). Researchers employ it to quantify enzymatic kinetics by measuring cleavage rates under controlled conditions. Standard protocols involve optimizing substrate concentration, pH, and temperature to ensure linear reaction kinetics .

Q. How should researchers document modifications to established protocols when using this compound?

Modifications to protocols (e.g., buffer composition, incubation time) must be explicitly detailed in the "Materials and Methods" section, including rationale and validation steps. For example, if altering the substrate concentration, provide comparative data showing unchanged enzymatic specificity. Always cite the original method and justify deviations using statistical validation (e.g., t-tests or ANOVA) .

Q. What are the critical controls required in experiments involving this compound?

Essential controls include:

- Negative controls : Reactions without enzyme or substrate to rule out non-specific hydrolysis.

- Positive controls : Use of a validated inhibitor to confirm assay sensitivity.

- Blank corrections : Subtract background absorbance from test wells. Document these in tables with raw data and standard deviations to ensure reproducibility .

Advanced Research Questions

Q. How can researchers optimize kinetic assay parameters for this compound to improve signal-to-noise ratios?

Optimization involves:

- pH profiling : Test buffers across a range (e.g., pH 6.0–8.0) to identify optimal enzymatic activity.

- Temperature gradients : Compare reaction rates at 25°C vs. 37°C.

- Substrate saturation curves : Determine and using Michaelis-Menten kinetics. Use software like GraphPad Prism for nonlinear regression analysis and validate with triplicate runs .

Q. What statistical methods are recommended for analyzing dose-response data from inhibitor screens using this compound?

Q. How should researchers resolve contradictions between observed inhibition data and published literature when using this compound?

Follow a systematic approach:

- Replicate experiments : Confirm results under identical conditions.

- Compare methodologies : Identify differences in assay design (e.g., enzyme purity, substrate batch).

- Contradiction matrix : Tabulate variables (Table 1) to isolate discrepancies.

| Variable | Current Study | Literature | Impact on Results |

|---|---|---|---|

| Enzyme Source | Recombinant | Native | Activity variance |

| Substrate Purity | 95% | 99% | Signal baseline |

| Assay Duration | 30 min | 60 min | Reaction completion |

Discuss findings in the context of enzyme stability and substrate degradation kinetics .

Q. What strategies ensure robust validation of this compound in novel protease targets?

- Cross-validation : Use orthogonal assays (e.g., fluorogenic substrates, mass spectrometry).

- Structural docking : Predict binding affinity via tools like AutoDock Vina.

- Mutagenesis studies : Test protease active-site mutants to confirm substrate specificity. Include negative controls with scrambled peptide sequences to rule out non-specific interactions .

Methodological Guidelines

- Literature Evaluation : Prioritize primary sources (e.g., peer-reviewed journals) over vendor documentation. Use databases like PubMed or SciFinder to track citation networks and assess study impact .

- Data Presentation : Follow ACS Style Guide standards for figures: label axes with units, provide error bars, and annotate significant differences (e.g., asterisks for p < 0.05) .

- Ethical Reporting : Disclose conflicts of interest (e.g., substrate provided by a commercial entity) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.